N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-propan-2-ylbenzamide
Overview
Description
N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-propan-2-ylbenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-propan-2-ylbenzamide typically involves the reaction of 2-(2-methylphenyl)-1,3-benzoxazole with isopropylamine and a thiocarbamoyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-propan-2-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-propan-2-ylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-propan-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylphenyl)carbamothioyl]-2-nitrobenzamide
- 4-methoxy-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
- N-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide
Uniqueness
N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-propan-2-ylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-15(2)17-8-10-18(11-9-17)23(29)28-25(31)26-19-12-13-22-21(14-19)27-24(30-22)20-7-5-4-6-16(20)3/h4-15H,1-3H3,(H2,26,28,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCQQMKELGNHCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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